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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)propan-1-amine

Cat. No.: B172466

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)propan-1-amine is a primary amine of interest in medicinal chemistry and
drug discovery due to its structural relation to known pharmacologically active molecules. A
thorough understanding of its spectroscopic properties is fundamental for its identification,
characterization, and quality control in synthetic and analytical applications. This technical
guide provides a summary of the available spectroscopic data and outlines the general
experimental protocols for acquiring such data. However, it is important to note that as of the
latest literature review, detailed, publicly available experimental spectra for this specific
compound (CAS 18655-48-6) are scarce. This guide, therefore, also serves to highlight the
predicted spectral characteristics based on its chemical structure and provides generalized
methodologies for researchers to obtain and analyze this data.

Chemical Structure and Properties

e |[UPAC Name: 3-(2-chlorophenyl)propan-1-amine
e CAS Number: 18655-48-6[1][2][31[4][5][6][7]

e Molecular Formula: CoH12CIN[1][2][3][6]
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e Molecular Weight: 169.65 g/mol [1][3][4]

The structure consists of a propyl amine chain attached to a benzene ring substituted with a

chlorine atom at the ortho position. This structure is the basis for predicting its spectroscopic

behavior.

Predicted Spectroscopic Data

In the absence of publicly available spectra, the following tables summarize the expected

spectroscopic data for 3-(2-chlorophenyl)propan-1-amine based on its structure and typical

values for similar compounds.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~71-74 Multiplet 4H
(CeHa)
_ Methylene protons (-
~2.8-3.0 Triplet 2H
CHz-Ar)
] Methylene protons (-
~26-28 Triplet 2H
CH2-NH2)
) Methylene protons (-
~17-1.9 Quintet 2H
CH2-CH2-CH2)
(Variable) Singlet 2H Amine protons (-NHz2)

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (6) ppm

Assignment

~ 140 - 145 Quaternary aromatic carbon (C-Cl)
~125-135 Aromatic carbons (CH)

~40-45 Methylene carbon (-CH2-NH2)
~30-35 Methylene carbon (-CH2-Ar)
~30-35 Methylene carbon (-CH2-CH2-CH2)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Vibration
) N-H stretch (primary amine,

3300 - 3500 Medium

two bands)
3000 - 3100 Medium Aromatic C-H stretch
2850 - 2960 Medium Aliphatic C-H stretch
1580 - 1650 Medium N-H bend (scissoring)
1450 - 1500 Medium Aromatic C=C stretch
1000 - 1100 Strong C-N stretch

C-Cl stretch / ortho-
750 - 780 Strong

disubstituted C-H bend

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

Molecular ion peak [M]* and its isotope peak

169/171
[M+2]* due to 33Cl and 3’Cl (3:1 ratio)
152 [M - NHs]*
138 [M - CH2NHz]*
125 [C7H6CI]* (chlorotropylium ion)
91 [C7H7]* (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
(2-chlorophenyl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A 300 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDClIs, DMSO-ds). Add a small amount of tetramethylsilane (TMS)
as an internal standard (0 ppm).

* 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of
2-4 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

e Sample Preparation:
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o Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal IR
absorption in the regions of interest.

e Acquisition: Record the spectrum typically from 4000 to 400 cm™1.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-
MS) for sample introduction and separation.

 lonization Method: Electron ionization (El) is a common method for this type of molecule.

e Acquisition: The sample is introduced into the ion source, where it is vaporized and
bombarded with electrons to form ions. The ions are then separated by their mass-to-charge
ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of a compound like 3-(2-chlorophenyl)propan-1-amine.
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Synthesis and Spectroscopic Analysis Workflow.

Conclusion
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While specific, experimentally-derived spectroscopic data for 3-(2-chlorophenyl)propan-1-
amine is not readily available in public databases, its expected spectral characteristics can be
reliably predicted based on its chemical structure. The experimental protocols outlined in this
guide provide a standard framework for researchers to obtain the necessary data for the full
characterization of this compound. The acquisition and publication of this data would be a
valuable contribution to the chemical and pharmaceutical research communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. scbt.com [scbt.com]

. matrix.staging.lint.co.uk [matrix.staging.lint.co.uk]

. CAS 18655-48-6 | 3-(2-Chloro-phenyl)-propylamine - Synblock [synblock.com]
. 3-(2-chlorophenyl)propan-1-amine | 18655-48-6 [amp.chemicalbook.com]

. sigmaaldrich.com [sigmaaldrich.com]

. 3-(2-CHLOROPHENYL)PROPAN-1-AMINE;18655-48-6 [abichem.com]

°
~ (o)) ()] EEN w N =

. scbt.com [scbt.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-(2-Chlorophenyl)propan-1-
amine: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:
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spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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